molecular formula C24H28N2O2S B6539352 N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]adamantane-1-carboxamide CAS No. 1060251-71-9

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]adamantane-1-carboxamide

Cat. No. B6539352
CAS RN: 1060251-71-9
M. Wt: 408.6 g/mol
InChI Key: QNEZVGQKBBJECY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a carbamoyl group, and an adamantane structure. Thiophene is a five-membered heterocyclic compound with four carbon atoms and one sulfur atom . Adamantane is a type of diamondoid and one of the oldest known drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The thiophene ring and adamantane moiety would contribute to the rigidity of the molecule, while the carbamoyl group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiophene ring and the carbamoyl group. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions . The carbamoyl group could potentially participate in various reactions involving the carbonyl group or the amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Fungicidal Activity

This compound has been found to have significant fungicidal activity . It has been used in the design and synthesis of new N-(thiophen-2-yl) nicotinamide derivatives . These derivatives have shown excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) . In fact, some of these derivatives have shown higher fungicidal activities than both diflumetorim and flumorph .

Structural Optimization

The compound is a significant lead compound that can be used for further structural optimization . This means that it can be modified to enhance its properties or to create new compounds with potentially different or improved properties .

Synthesis of Thiophene Derivatives

The compound has been used in the synthesis of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Industrial Chemistry

Thiophene derivatives, such as the one , are utilized in industrial chemistry as corrosion inhibitors . This makes them valuable in industries that deal with metals and other materials that are prone to corrosion .

Material Science

In the field of material science, thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This makes them valuable in the development of new drugs and therapies .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, potential biological activity, and the specific conditions under which it is handled and used .

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and evaluation of its potential biological activity. This could include in vitro studies to evaluate its activity against various biological targets, as well as in vivo studies to assess its safety and efficacy .

properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S/c27-22(25-15-21-2-1-7-29-21)11-16-3-5-20(6-4-16)26-23(28)24-12-17-8-18(13-24)10-19(9-17)14-24/h1-7,17-19H,8-15H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEZVGQKBBJECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)CC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]adamantane-1-carboxamide

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